

Resolvin D1 (RvD1) and Aspirin-Triggered Resolvin D1 (AT-RvD1)

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Compound of Interest

Compound Name: *Resolvin D3-d5*

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Resolvin D1 and its aspirin-triggered epimer, AT-RvD1, are potent regulators of inflammatory responses. They exert their effects by engaging specific G-protein coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages.

Receptors: ALX/FPR2 and GPR32

RvD1 and AT-RvD1 signal through two principal receptors in humans:

- ALX/FPR2 (Formyl Peptide Receptor 2): Also a receptor for Lipoxin A₄, ALX/FPR2 is a key hub for pro-resolving signals.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- GPR32 (G Protein-Coupled Receptor 32): Initially an orphan receptor, GPR32 has been identified as a specific receptor for RvD1, RvD3, and RvD5.[\[1\]](#)[\[3\]](#)[\[4\]](#)

The engagement of these receptors by RvD1 is concentration-dependent, with some studies suggesting that lower concentrations may signal preferentially through GPR32, while higher concentrations engage ALX/FPR2.

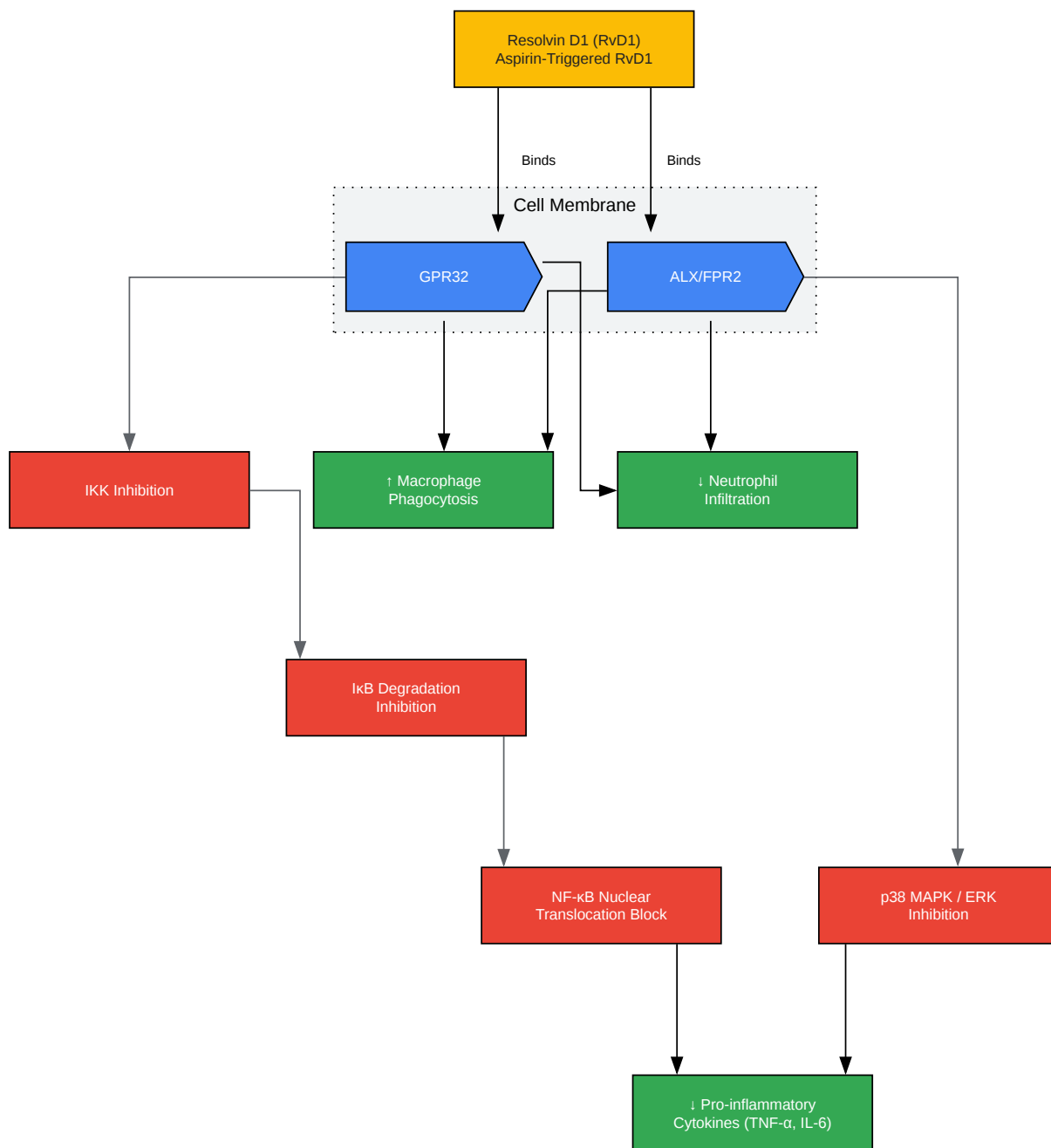
Signaling Pathways and Cellular Actions

Upon binding to ALX/FPR2 and GPR32, RvD1 initiates a cascade of intracellular events that collectively dampen pro-inflammatory signaling and enhance resolution programs.

- Inhibition of NF-κB Pathway: RvD1 is a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By preventing

the translocation of NF- κ B to the nucleus, RvD1 suppresses the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[5]

- **Modulation of MAPK Signaling:** RvD1 modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways. It can inhibit the phosphorylation of pro-inflammatory kinases like ERK1/2 and p38, thereby reducing inflammatory responses in microglia.[1]
- **Stimulation of Phagocytosis:** A hallmark of resolution is the clearance of apoptotic cells (efferocytosis) and pathogens. RvD1 enhances the phagocytic capacity of macrophages, a process crucial for removing cellular debris and microbes from the site of inflammation.[5][6]
- **Reduction of Leukocyte Infiltration:** RvD1 limits the recruitment of neutrophils to inflammatory loci, a critical step in preventing excessive tissue damage.[4]
- **Regulation of Ion Channels:** In the context of pain, RvD1 can modulate the activity of Transient Receptor Potential (TRP) channels, contributing to its analgesic effects.[1]



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Caption: Simplified signaling pathway for Resolvin D1 (RvD1).

Resolvin D2 (RvD2)

Resolvin D2 is another key member of the D-series family with potent immunoresolvent properties, particularly in the context of bacterial infections and organ protection.

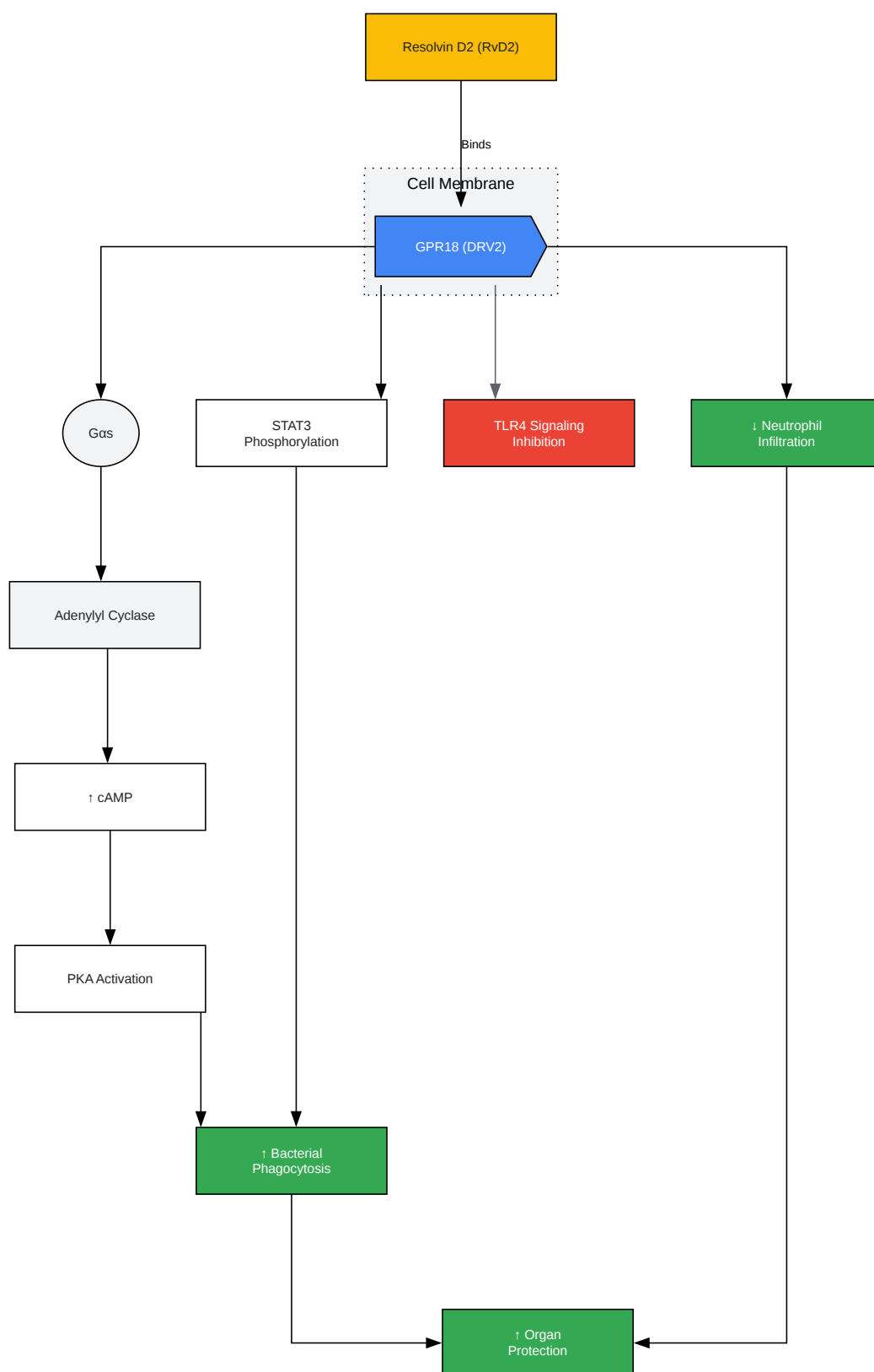
Receptor: GPR18 (DRV2)

The primary receptor for RvD2 is GPR18, also designated as the Resolvin D2 Receptor (DRV2).^{[7][8][9][10]} This receptor is expressed on key immune cells, including macrophages, monocytes, and neutrophils.

Signaling Pathways and Cellular Actions

Activation of GPR18 by RvD2 triggers distinct signaling pathways that are crucial for host defense and the restoration of homeostasis.

- **cAMP-PKA Pathway Activation:** RvD2 binding to GPR18 leads to G α s protein coupling, resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).^{[11][12]} Elevated cAMP activates Protein Kinase A (PKA), which is critical for enhancing macrophage phagocytic functions.^[12]
- **STAT3 Phosphorylation:** RvD2-GPR18 signaling promotes the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another pathway contributing to enhanced bacterial clearance by macrophages.^[12]
- **Inhibition of TLR4 Signaling:** In the context of endotoxemia, RvD2 can suppress Toll-like Receptor 4 (TLR4) signaling. It reduces the expression of TLR4 and downstream adaptor molecules like MyD88, thereby dampening the inflammatory response to lipopolysaccharide (LPS).
- **Enhanced Bacterial Clearance:** A primary function of the RvD2-GPR18 axis is to stimulate the phagocytosis of bacteria, leading to reduced bacterial loads and accelerated resolution of infections.^{[7][12]}
- **Organ Protection:** By limiting excessive neutrophil infiltration and promoting clearance of pathogens and debris, RvD2 protects organs from secondary injury following events like ischemia-reperfusion.^[6]



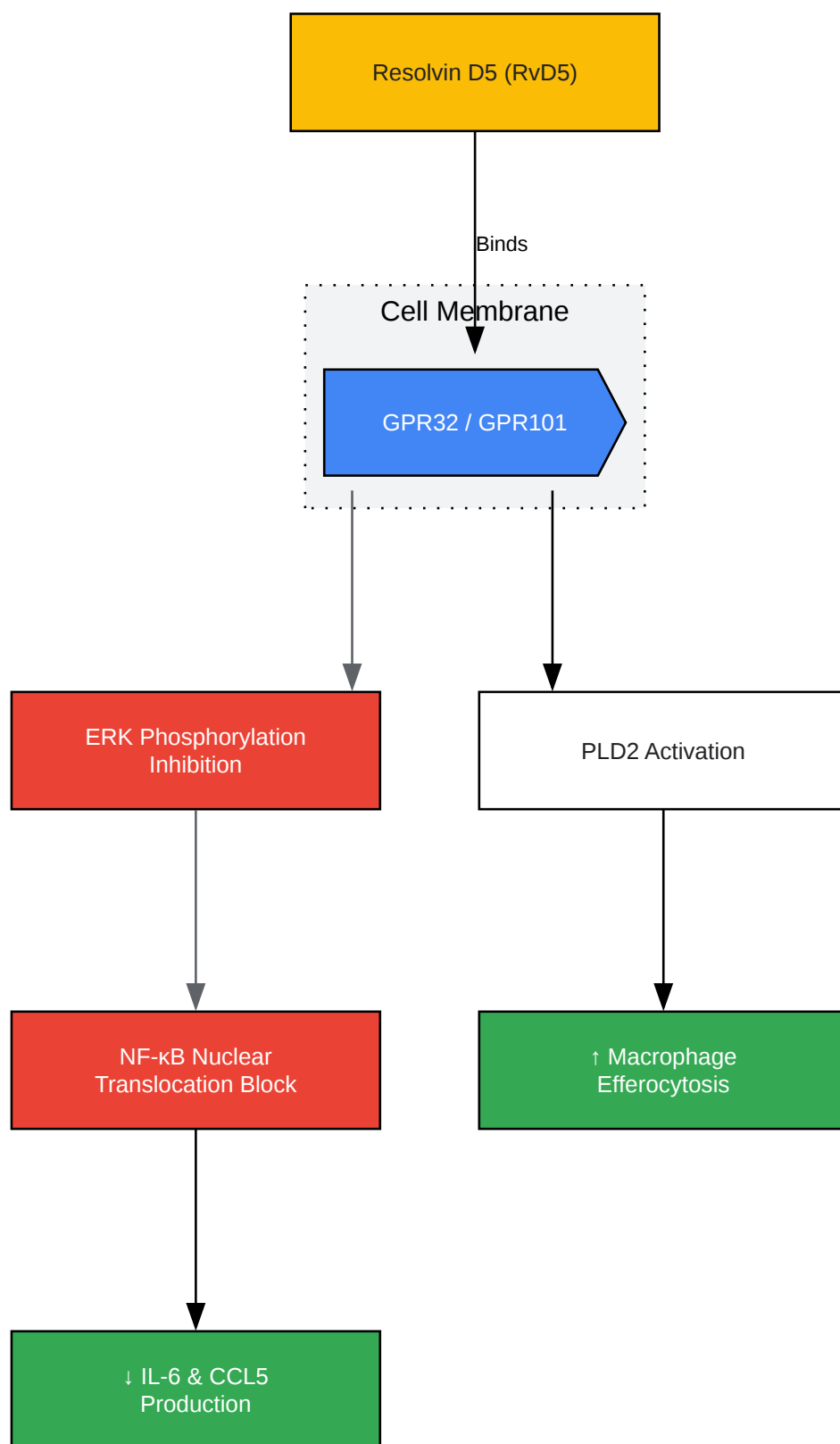
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Caption: Key signaling pathways activated by Resolvin D2 (RvD2).

Other D-Series Resolvins (RvD3, RvD4, RvD5, RvD6)

While research is most extensive for RvD1 and RvD2, the mechanisms of other D-series resolvins are an active area of investigation.

- Resolvin D3 (RvD3): Like RvD1, RvD3 can signal through the GPR32 receptor. It demonstrates potent pro-resolving actions, including the reduction of neutrophil infiltration and enhancement of macrophage efferocytosis.[3]
- Resolvin D4 (RvD4): RvD4 enhances the phagocytic functions of human neutrophils and monocytes.[13][14] Its actions are suggested to be mediated by a Gs protein-coupled receptor, though a specific receptor has not yet been definitively identified.[15]
- Resolvin D5 (RvD5): RvD5 signals through GPR32 and has also been shown to activate GPR101.[3][16] Its mechanism involves the activation of Phospholipase D (PLD), specifically PLD2, to enhance efferocytosis in macrophages.[17] It also inhibits the ERK-NF-κB signaling pathway to reduce the production of pro-inflammatory cytokines like IL-6 and CCL5.[18]
- Resolvin D6 (RvD6): The mechanism for RvD6 is less defined in terms of a specific receptor. However, studies in corneal nerve regeneration show that RvD6 isomers stimulate a transcriptome response that upregulates hepatocyte growth factor (HGF), promoting axonal growth and suppressing neuropathic pain.[19][20]



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Caption: Overview of Resolvin D5 (RvD5) signaling mechanisms.

Quantitative Data Summary

The potency of D-series resolvins is reflected in their receptor binding affinities and the effective concentrations required to elicit biological responses.

Table 1: Receptor Binding Affinities (Kd)

Ligand	Receptor	Cell/System	Dissociation Constant (Kd)	Citation(s)
[³ H]-RvD1	Endogenous	Human Leukocytes	0.17 ± 0.06 nM	[5]
[³ H]-RvD2	GPR18	Recombinant CHO cells	~10 nM	[7]

Table 2: Bioactivity (EC₅₀ / IC₅₀)

Resolvin	Action	Receptor	Cell/System	Potency (EC ₅₀ / IC ₅₀)	Citation(s)
RvD1	Activation	ALX/FPR2	β-arrestin system	More potent than AT-RvD1	[2]
LXA ₄	Activation	GPR32	β-arrestin system	EC ₅₀ ~3.4 x 10 ⁻¹¹ M	[5]
RvD2	Competition	GPR18	Recombinant CHO cells	IC ₅₀ ~100 nM	[7]
RvD5n-3 DPA	Activation	GPR101	β-arrestin system	EC ₅₀ ~4.6 x 10 ⁻¹² M	[16]
RvD5n-3 DPA	Competition	GPR101	Recombinant system	IC ₅₀ ~9.3 nM	[16]

Experimental Protocols

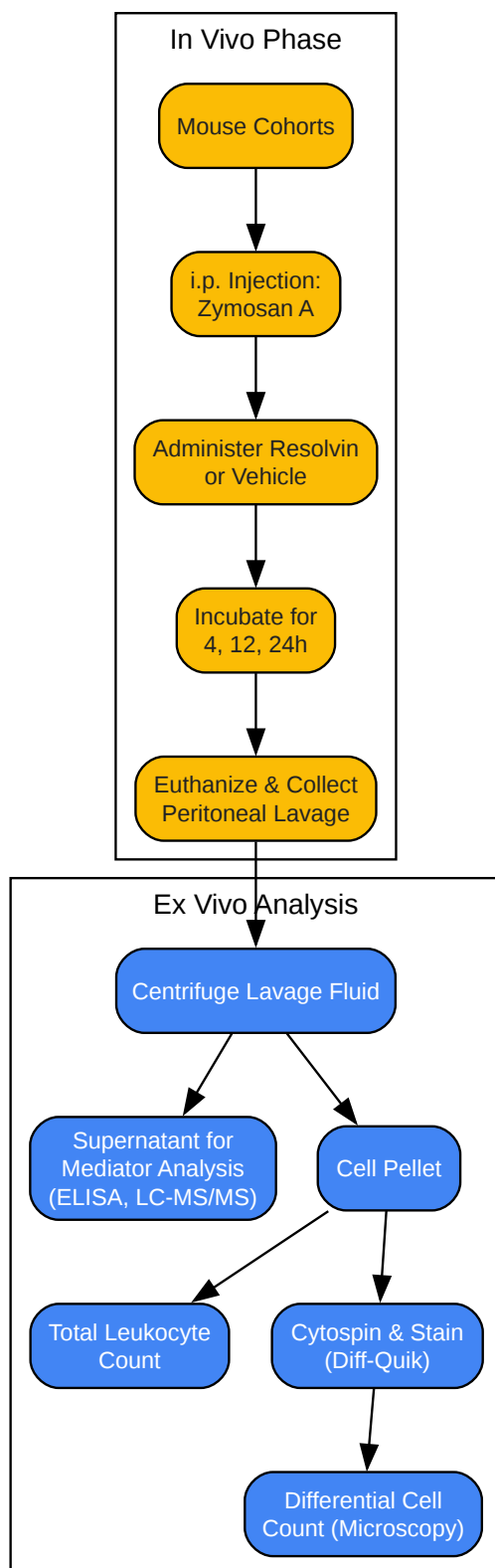
The mechanisms of D-series resolvins have been elucidated through a variety of in vivo and in vitro experimental models. Detailed methodologies for key assays are provided below.

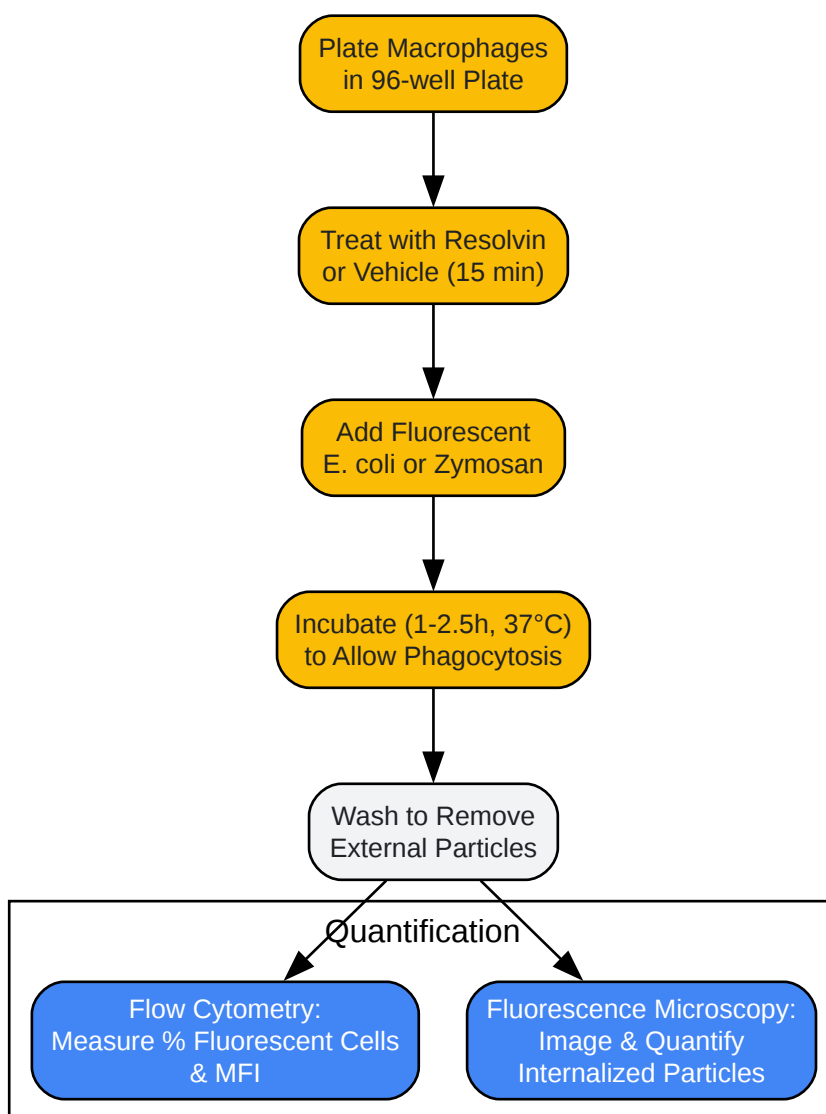
Zymosan-Induced Murine Peritonitis

This model is widely used to study acute, self-resolving inflammation and to evaluate the efficacy of pro-resolving mediators.[\[21\]](#)

Methodology:

- Induction: Administer zymosan A (e.g., 1 mg or 0.25 mg/mouse) via intraperitoneal (i.p.) injection into mice to induce peritonitis.[\[22\]](#)[\[23\]](#)
- Treatment: Administer the test compound (e.g., RvD1 at 10 ng/mouse) or vehicle control via i.p. or intravenous (i.v.) injection at specified time points (e.g., 30 minutes prior to or concurrently with zymosan).[\[4\]](#)[\[22\]](#)
- Exudate Collection: At predetermined time points (e.g., 4, 12, 24 hours), euthanize the mice and collect peritoneal exudates by lavage with sterile saline or PBS.[\[22\]](#)[\[23\]](#)
- Cellular Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet for total leukocyte counting (e.g., using a hemocytometer).[\[22\]](#)
- Differential Counting: Prepare slides (e.g., using a Cytospin) and stain with a differential stain (e.g., Diff-Quik). Quantify cell populations (neutrophils, monocytes/macrophages) via light microscopy to determine the extent of leukocyte infiltration and the resolution interval.[\[22\]](#)
- Mediator Analysis: Analyze the supernatant of the lavage fluid for levels of cytokines, chemokines, and lipid mediators using ELISA or LC-MS/MS.[\[23\]](#)





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